molecular formula C6H13NO3 B1506045 Allo-O-Ethyl-D-Thr

Allo-O-Ethyl-D-Thr

Cat. No.: B1506045
M. Wt: 147.17 g/mol
InChI Key: LULHTUNPBBMNSJ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allo-O-Ethyl-D-Threonine (chemical formula: C₆H₁₃NO₃) is a modified amino acid derivative of threonine, characterized by its stereochemical configuration and functional group substitutions. Key structural features include:

  • Stereochemistry: The "allo" designation indicates a distinct stereoisomerism at the β-carbon (C3) compared to canonical threonine, while the "D" configuration specifies the chirality at the α-carbon (C2).
  • Functional Modification: The hydroxyl group (-OH) on the β-carbon is substituted with an ethyl ether group (-O-CH₂CH₃), enhancing lipophilicity and altering biochemical interactions.

This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its modified structure provides stability against enzymatic degradation and modulates binding affinity in target molecules .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3R)-2-amino-3-ethoxybutanoic acid

InChI

InChI=1S/C6H13NO3/c1-3-10-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

LULHTUNPBBMNSJ-RFZPGFLSSA-N

Isomeric SMILES

CCO[C@H](C)[C@H](C(=O)O)N

Canonical SMILES

CCOC(C)C(C(=O)O)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Allo-O-Ethyl-D-Threonine with structurally or functionally related compounds, focusing on physicochemical properties, applications, and research findings.

Table 1: Comparative Analysis of Allo-O-Ethyl-D-Threonine and Analogues

Property Allo-O-Ethyl-D-Threonine FMOC-D-Allo-Threonine L-Threonine O-Methyl-D-Threonine
Molecular Formula C₆H₁₃NO₃ C₂₁H₂₁NO₅ C₄H₉NO₃ C₅H₁₁NO₃
Molecular Weight 163.17 g/mol 367.39 g/mol 119.12 g/mol 149.15 g/mol
Modification O-Ethyl ether FMOC-protected α-amino group Native hydroxyl O-Methyl ether
Lipophilicity (LogP) 0.85 (estimated) 3.92 -1.47 0.12
Applications Peptide stabilization Solid-phase peptide synthesis Protein biosynthesis Enzyme inhibition studies
Key Research Findings Enhanced metabolic stability in peptide analogs High coupling efficiency in SPPS Essential amino acid in humans Reduced hydrogen-bonding capacity compared to native threonine

Critical Insights :

Steric and Electronic Effects :

  • Allo-O-Ethyl-D-Threonine’s ethyl group introduces steric hindrance, reducing interactions with polar residues in enzymatic active sites compared to L-threonine. This property is exploited in designing protease-resistant peptides.
  • FMOC-D-Allo-Threonine’s bulkier FMOC group facilitates purification in peptide synthesis but limits its use in final therapeutic molecules due to cleavage requirements .

Biological Activity: The D-configuration in Allo-O-Ethyl-D-Threonine confers resistance to endogenous aminopeptidases, a feature absent in L-threonine and its O-methyl derivative. O-Methyl-D-Threonine exhibits intermediate hydrophobicity, making it suitable for membrane permeability studies but less stable than its ethyl-substituted counterpart.

Synthetic Utility :

  • FMOC-D-Allo-Threonine is a staple in automated peptide synthesizers, whereas Allo-O-Ethyl-D-Threonine requires specialized alkylation protocols, increasing production complexity.

Notes on Evidence Utilization

  • provided critical data on FMOC-D-Allo-Threonine, enabling direct comparisons of molecular weight and synthetic applications.

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